Adenosine-2-carboxy methyl amide
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Overview
Description
Adenosine-2-carboxy methyl amide is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-2-carboxy methyl amide typically involves the amidation of carboxylic acid substrates. This process can be achieved through both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as boron reagents (e.g., B(OCH2CF3)3) and catalysts like Mg(NO3)2$6H2O or imidazole . The reaction conditions usually involve heating the carboxylic acid with the amine in the presence of a catalyst to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using efficient and cost-effective catalysts. The use of solid-phase workup procedures and recyclable catalysts like Fe3O4 can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Adenosine-2-carboxy methyl amide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.
Oxidation and Reduction: Potential oxidation and reduction reactions depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Amidation Reagents: Boron reagents (e.g., B(OCH2CF3)3), Mg(NO3)2$6H2O, imidazole .
Oxidation and Reduction Reagents: Specific reagents may vary based on the desired reaction pathway.
Major Products: The primary product of amidation reactions involving this compound is the corresponding amide compound. Other products may include by-products from the reagents used in the reaction .
Scientific Research Applications
Adenosine-2-carboxy methyl amide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other bioactive compounds.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic applications in treating indolent lymphoid malignancies and other cancers.
Industry: Utilized in the production of pharmaceuticals and other bioactive products.
Mechanism of Action
The mechanism of action of Adenosine-2-carboxy methyl amide involves its interaction with cellular DNA. By inhibiting DNA synthesis, it prevents the proliferation of cancer cells and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with various physiological roles.
Purine Nucleoside Analogues: A class of compounds with similar structures and antitumor activities.
Uniqueness: Adenosine-2-carboxy methyl amide is unique due to its specific targeting of indolent lymphoid malignancies and its potent inhibition of DNA synthesis. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C12H16N6O5 |
---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6?,7+,12-/m1/s1 |
InChI Key |
DGFFQWGDEOBWQE-GKPJBNJHSA-N |
Isomeric SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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